ethyl (5Z)-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a thiophene ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The key steps include the formation of the pyrrole ring, the introduction of the ethylphenyl and dimethyl groups, and the coupling of the thiophene ring with the ester group. Common reagents used in these reactions include ethyl acetoacetate, 4-ethylbenzaldehyde, and 4-toluidine. The reaction conditions often involve the use of catalysts, such as p-toluenesulfonic acid, and solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
Ethyl 5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Ethyl 5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can be compared with other similar compounds, such as:
- Ethyl 5-{[1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate
- Ethyl 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate
These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique combination of functional groups in ethyl 5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate contributes to its distinct chemical and biological properties, making it a valuable compound for research and application.
Biological Activity
Ethyl (5Z)-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C29H30N2O3S, with a molecular weight of approximately 486.6 g/mol. Its structure features a thiophene ring, an ethyl ester group, and multiple substituents that enhance its biological activity. The presence of a pyrrole moiety and an aniline derivative contributes to its unique chemical properties.
Structural Features
Component | Description |
---|---|
Ethyl Ester | Enhances solubility and bioavailability. |
Thiophene Ring | Imparts stability and potential for interaction with biological targets. |
Pyrrole Moiety | Known for diverse biological activities, including anti-inflammatory and anticancer properties. |
Aniline Derivative | Contributes to the compound's pharmacological profile. |
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including:
- Anticancer Activity : Compounds containing thiophene and pyrrole derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.
- Antimicrobial Properties : Structurally related compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : Some derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Pharmacodynamics
Understanding the pharmacodynamics of this compound is crucial for elucidating its therapeutic potential:
- Mechanism of Action : The compound may exert its effects through the inhibition of specific enzymes or receptors involved in disease processes.
- Interaction Studies : Research into its interactions with biological macromolecules (e.g., proteins, nucleic acids) can provide insights into its efficacy and safety.
Case Studies
Several studies have investigated the biological activity of related compounds:
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of thiophene-based compounds for their anticancer properties. It was found that the introduction of an ethyl substituent significantly enhanced cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further research on this compound .
Study 2: Antimicrobial Efficacy
Research published in Pharmaceutical Biology assessed the antimicrobial activity of various pyrrole derivatives. The findings indicated that compounds similar to this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
Study 3: Anti-inflammatory Properties
A recent investigation into the anti-inflammatory effects of thiophene derivatives showed that certain structural modifications could enhance their ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for this compound in treating inflammatory conditions .
Properties
Molecular Formula |
C29H30N2O3S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C29H30N2O3S/c1-6-21-10-14-24(15-11-21)31-19(4)16-22(20(31)5)17-25-27(32)26(29(33)34-7-2)28(35-25)30-23-12-8-18(3)9-13-23/h8-17,32H,6-7H2,1-5H3/b25-17-,30-28? |
InChI Key |
DIZDNGCLWIBSAH-LGSKZASQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=C(C(=NC4=CC=C(C=C4)C)S3)C(=O)OCC)O)C |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=C(C(=NC4=CC=C(C=C4)C)S3)C(=O)OCC)O)C |
Origin of Product |
United States |
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